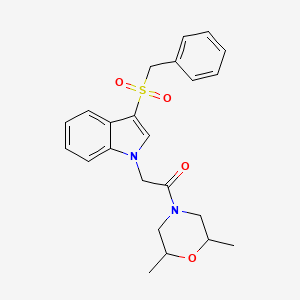
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone, also known as BIX 01294, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 by scientists at the University of North Carolina at Chapel Hill, and has since been used in a variety of biochemical and physiological studies.
Mecanismo De Acción
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 works by binding to the active site of G9a and preventing it from methylating histone H3 at lysine 9. This leads to changes in chromatin structure and gene expression. 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has also been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1.
Biochemical and physiological effects:
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has been shown to have a variety of biochemical and physiological effects. It can induce differentiation of embryonic stem cells, promote apoptosis in cancer cells, and reduce inflammation in animal models of disease. 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 is its potency and specificity as a G9a inhibitor. It has been shown to have minimal off-target effects and is effective at low concentrations. However, one limitation of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 is its stability. It is prone to degradation in aqueous solutions and must be stored and handled carefully to maintain its activity.
Direcciones Futuras
There are many potential future directions for research involving 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294. One area of interest is the development of more stable and potent G9a inhibitors. Another area of interest is the use of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 in combination with other epigenetic modulators to achieve synergistic effects. Finally, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 may have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disease, and inflammatory disorders.
Métodos De Síntesis
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 can be synthesized using a multi-step process. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-(2-oxopropylidene)indolin-2-one. This intermediate is then reacted with benzylsulfonyl chloride to form 3-(benzylsulfonyl)indolin-2-one. Finally, the benzylsulfonyl group is replaced with a dimethylmorpholino group using 2,6-dimethylmorpholine and acetic anhydride.
Aplicaciones Científicas De Investigación
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 has been used in a variety of scientific research applications, including epigenetics, cancer research, and stem cell research. It is a potent inhibitor of G9a, a histone methyltransferase that plays a key role in the regulation of gene expression. By inhibiting G9a, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone 01294 can alter the epigenetic landscape of cells and affect gene expression.
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-17-12-25(13-18(2)29-17)23(26)15-24-14-22(20-10-6-7-11-21(20)24)30(27,28)16-19-8-4-3-5-9-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHZALFLBJTEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2617857.png)
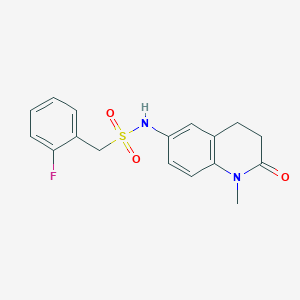
![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)
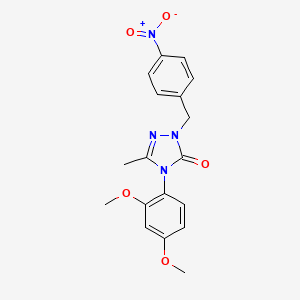

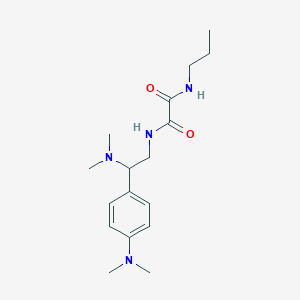
![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
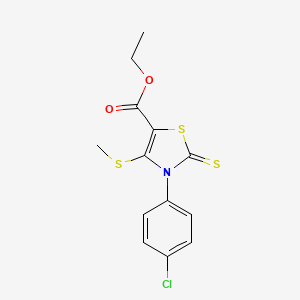
![2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B2617875.png)
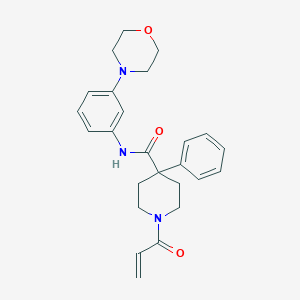

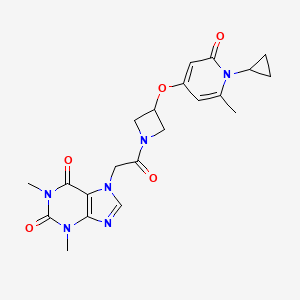
![2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2617879.png)